Product packaging for 7-Bromo-4-chloro-3-nitroquinoline(Cat. No.:CAS No. 723280-98-6)

7-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B1289021
CAS No.: 723280-98-6
M. Wt: 287.5 g/mol
InChI Key: KGTVATADCQABRD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. frontiersin.orgnih.govnih.gov This nitrogen-containing heterocyclic system is a cornerstone in the development of therapeutic agents across various disease areas, including cancer, malaria, and bacterial infections. nih.govbenthamdirect.comnih.gov

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of its derivatives. frontiersin.org The ability to form salts and participate in both electrophilic and nucleophilic substitution reactions makes it an attractive building block for designing novel drugs. frontiersin.orgnih.gov The quinoline nucleus is found in numerous marketed drugs, highlighting its importance in pharmaceutical research and development. nih.govnih.gov For instance, the renowned antimalarial drug, quinine (B1679958), features a quinoline core, and its discovery marked a significant milestone in treating infectious diseases. wikipedia.org

The broad spectrum of biological activities exhibited by quinoline derivatives includes:

Anticancer nih.govbenthamdirect.comusc.edu

Antimalarial nih.govwikipedia.org

Antibacterial nih.govorientjchem.org

Antiviral nih.gov

Anti-inflammatory nih.gov

Antiparasitic nih.gov

Academic Relevance of Halogenated and Nitrated Quinoline Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms and nitro groups onto the quinoline scaffold significantly influences its chemical reactivity and biological activity, making these derivatives a focal point of academic research.

Halogenated Quinolines: The presence of halogens, such as bromine and chlorine, can enhance the biological efficacy and improve the pharmacokinetic profiles of quinoline-based compounds. orientjchem.org Halogenation can alter the electronic properties of the quinoline ring, influencing its binding affinity to biological targets. acs.org In synthetic chemistry, halogenated quinolines serve as versatile intermediates, with the halogen atoms acting as leaving groups for various cross-coupling reactions, allowing for the introduction of diverse functional groups. oup.com

Nitrated Quinolines: The nitro group, a strong electron-withdrawing group, plays a crucial role in modifying the chemical and biological properties of the quinoline scaffold. The introduction of a nitro group can be a key step in the synthesis of various bioactive molecules. elsevierpure.combohrium.comnih.gov For example, the nitro group can be reduced to an amino group, which is a common precursor for the development of kinase inhibitors and other therapeutic agents. Research has shown that nitroquinoline derivatives possess potential as anticancer agents. The regiospecific nitration of quinoline derivatives is an active area of study, aiming to control the position of the nitro group to achieve desired biological activities. elsevierpure.comdocumentsdelivered.com

The combination of halogens and a nitro group, as seen in 7-Bromo-4-chloro-3-nitroquinoline, creates a highly functionalized and reactive molecule. This strategic substitution pattern allows for a stepwise and selective modification of the quinoline core, making it a valuable tool for constructing complex molecular architectures with potential therapeutic applications. For instance, this compound is a key intermediate in the synthesis of NLRP3 modulators and sodium channel inhibitors, which have potential applications in treating proliferative disorders and pain.

Historical Development and Evolution of Quinoline Chemistry in Academic Research

The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. nih.goviipseries.org Initially named "leukol," this discovery laid the groundwork for the study of a vast class of nitrogen-containing heterocyclic compounds. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine and named it "Chinolein" or "Chinolin". wikipedia.org It was later recognized by German chemist August Hoffmann that these were, in fact, the same compound. wikipedia.org

Throughout the 19th and 20th centuries, research into quinoline and its derivatives expanded significantly, driven by the discovery of their diverse biological activities. nih.gov The development of synthetic methods, such as the Skraup synthesis and the Combes synthesis, provided researchers with the tools to create a wide range of substituted quinolines. iipseries.org

The 20th century saw a surge in the investigation of quinoline's therapeutic potential, leading to the development of numerous drugs. nih.gov The recognition of the quinoline scaffold as a "privileged structure" in medicinal chemistry solidified its importance in academic and industrial research. usc.edu The continuous exploration of new synthetic methodologies and the investigation of the structure-activity relationships of quinoline derivatives remain active areas of research, aiming to develop new and more effective therapeutic agents. nih.govnih.gov The synthesis of complex, polysubstituted quinolines like this compound reflects the evolution of this field and the ongoing quest for novel molecules with specific biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrClN2O2 B1289021 7-Bromo-4-chloro-3-nitroquinoline CAS No. 723280-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVATADCQABRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621175
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723280-98-6
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723280-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 7 Bromo 4 Chloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 7-bromo-4-chloro-3-nitroquinoline, owing to the electron-deficient nature of the quinoline (B57606) ring system, which is further enhanced by the nitro group.

The chlorine atom at the C-4 position of the quinoline ring is particularly susceptible to nucleophilic attack. This enhanced reactivity is a consequence of its position on the pyridine (B92270) ring of the quinoline system, which is inherently more electron-deficient than the benzene (B151609) ring. The presence of the adjacent nitro group at the C-3 position further activates the C-4 position towards substitution. Consequently, the chloro group can be readily displaced by a variety of nucleophiles, such as amines and thiols, under appropriate reaction conditions. This selective reactivity allows for the introduction of diverse functional groups at this position, a key strategy in the synthesis of more complex molecules.

Table 1: Nucleophilic Substitution at the C-4 Position

NucleophileProduct TypeSignificance
Amines4-Amino-7-bromo-3-nitroquinolinesBuilding blocks for bioactive compounds
Thiols4-Thioether-7-bromo-3-nitroquinolinesIntermediates for further functionalization
Alkoxides4-Alkoxy-7-bromo-3-nitroquinolinesModification of electronic properties

In contrast to the C-4 chloro group, the bromine atom at the C-7 position, being on the benzenoid ring, is less reactive towards traditional SNAr reactions. However, this position is an active site for metal-catalyzed cross-coupling reactions. Reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings can be selectively performed at the C-7 position. This differential reactivity between the two halogen atoms allows for a stepwise and controlled functionalization of the quinoline core. For instance, a nucleophilic substitution can first be carried out at the C-4 position, followed by a cross-coupling reaction at the C-7 position, enabling the synthesis of complex, polysubstituted quinoline derivatives.

The nitro group at the C-3 position plays a crucial role in activating the quinoline ring for nucleophilic aromatic substitution, particularly at the C-4 position. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, thereby facilitating the attack of nucleophiles. d-nb.info The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance, which lowers the activation energy of the reaction and increases the reaction rate. This activating effect is most pronounced at the ortho and para positions relative to the nitro group.

Electrophilic Aromatic Substitution on Substituted Quinoline Cores

Electrophilic aromatic substitution on the parent quinoline molecule typically occurs on the more electron-rich benzene ring, at positions C-5 and C-8. quimicaorganica.orgvaia.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the quinoline core is already heavily substituted with electron-withdrawing groups (bromo, chloro, and nitro groups), which generally deactivate the ring towards further electrophilic substitution.

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group at the C-3 position can be readily reduced to an amino group, a common and synthetically valuable transformation. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties and reactivity of the quinoline ring. A variety of reducing agents can be employed for this purpose, including:

Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel.

Metal-based reductions, for example, using iron, tin, or zinc in the presence of an acid.

Transfer hydrogenation methods. sci-hub.st

The resulting 7-bromo-4-chloro-3-aminoquinoline is a key intermediate for the synthesis of various heterocyclic systems and is a valuable scaffold in medicinal chemistry.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsAdvantages
H₂, Pd/CRoom temperature/pressureClean reaction, high yield
Fe, HCl/NH₄ClRefluxCost-effective, widely used
SnCl₂·2H₂OAcidic or alcoholic solventMild conditions, good for sensitive substrates
Na₂S₂O₄Aqueous or alcoholic solutionChemoselective reduction

Hydrogenolysis of Carbon-Halogen Bonds

A potential side reaction during the reduction of the nitro group, particularly during catalytic hydrogenation, is the hydrogenolysis of the carbon-halogen bonds. sci-hub.st The C-Cl and C-Br bonds in this compound can be cleaved under certain hydrogenation conditions, leading to the formation of dehalogenated products. The propensity for hydrogenolysis depends on the specific catalyst used, the solvent, temperature, and pressure. Careful selection of reaction conditions is therefore crucial to achieve the selective reduction of the nitro group while preserving the halogen substituents. For instance, using sulfided catalysts or certain additives can sometimes suppress the undesired dehalogenation. sci-hub.st

Rearrangement Reactions Involving Halogen and Nitro Groups

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of related substituted quinolines and aromatic nitro compounds provides a basis for understanding potential transformations.

The "halogen dance" is a known phenomenon in haloaromatic compounds, where a halogen atom migrates from one position to another on the aromatic ring, typically under the influence of a strong base. researchgate.net This process often proceeds through a series of deprotonation and metal-halogen exchange steps. For this compound, the presence of acidic protons on the quinoline ring, activated by the electron-withdrawing nitro group, could potentially facilitate such rearrangements. However, the relative stability of the resulting intermediates would be a critical factor in determining the feasibility and outcome of such a reaction.

Rearrangements involving the nitro group on aromatic rings have also been observed, particularly under acidic conditions. For instance, substituted o-nitrophenols have been shown to rearrange in strong acids like trifluoromethanesulfonic acid, where the nitro group migrates to an adjacent position. rsc.org This type of rearrangement is proposed to proceed through a Wheland intermediate, formed by protonation of the aromatic ring. rsc.org In the case of this compound, the strongly acidic medium required for such a transformation might also lead to competing reactions, such as hydrolysis of the chloro group at the 4-position.

Photochemical rearrangements of nitro compounds are also a possibility. Ultraviolet irradiation can promote the nitro group to an excited state, which can then undergo various transformations, including rearrangement to a nitrite (B80452) group or migration to a different position on the aromatic ring. The specific outcome would be highly dependent on the reaction conditions, including the solvent and the presence of other reactive species.

Oxidative Processes and Oligomerization Phenomena

The oxidative behavior of this compound is another area of potential reactivity, although specific studies are limited. Generally, the quinoline ring system can be susceptible to oxidation, which can lead to the formation of N-oxides or the cleavage of the aromatic rings under harsh conditions. The presence of the deactivating nitro group would likely make the quinoline ring less susceptible to electrophilic attack by oxidizing agents. However, the nitro group itself can participate in redox reactions.

Oligomerization, the process of forming a small polymer from a few monomer units, is not a commonly reported reaction for simple quinoline derivatives under typical conditions. However, the presence of multiple reactive sites in this compound, namely the two halogen atoms, could potentially lead to oligomeric structures under specific catalytic conditions, such as in cross-coupling reactions where the molecule could react at both the bromo and chloro positions. For instance, in a Suzuki-Miyaura coupling, if a di-boronic acid were used, it could potentially couple with two molecules of this compound, leading to a dimeric or oligomeric structure. The steric hindrance and electronic effects of the substituents would play a crucial role in the feasibility of such reactions.

Catalytic Transformations and Their Mechanisms

The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position makes this compound a prime candidate for various catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom at C-7 is generally more reactive than the chlorine atom at C-4 in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This difference in reactivity allows for selective functionalization of the C-7 position. For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form a 7-aryl-4-chloro-3-nitroquinoline. The generally accepted mechanism for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Following the selective functionalization at the C-7 position, the less reactive chloro group at C-4 could then be targeted for a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, different ligands, or a more reactive catalyst system). This stepwise approach allows for the controlled synthesis of di-substituted quinoline derivatives.

The nitro group at the 3-position plays a significant electronic role in these catalytic transformations. As a strong electron-withdrawing group, it activates the quinoline ring towards nucleophilic attack and can influence the reactivity of the C-4 chloro group in nucleophilic aromatic substitution (SNAAr) reactions. Furthermore, the nitro group itself can be a site for catalytic transformation. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere, can selectively reduce the nitro group to an amino group. This transformation is crucial for introducing a versatile amino functionality, which can be further modified to synthesize a wide range of derivatives.

Below is a table summarizing potential catalytic transformations of this compound based on the reactivity of similar compounds.

Reaction TypeReagents and ConditionsExpected Product
Suzuki-Miyaura Coupling (at C-7) Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water)7-Aryl-4-chloro-3-nitroquinoline
Heck Reaction (at C-7) Alkene, Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N), ligand (e.g., PPh3)7-Alkenyl-4-chloro-3-nitroquinoline
Sonogashira Coupling (at C-7) Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N)7-Alkynyl-4-chloro-3-nitroquinoline
Nitro Group Reduction H2, Pd/C or PtO2, solvent (e.g., ethanol, ethyl acetate)7-Bromo-4-chloro-3-aminoquinoline
Nucleophilic Aromatic Substitution (at C-4) Nucleophile (e.g., amine, alkoxide), base, solvent (e.g., DMF, DMSO)7-Bromo-4-(substituted)-3-nitroquinoline

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 4 Chloro 3 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 7-Bromo-4-chloro-3-nitroquinoline. The ¹H NMR spectrum provides crucial information about the electronic environment of the protons on the quinoline (B57606) core.

¹H NMR Spectroscopy:

The reported ¹H NMR signals for this compound are consistent with its proposed structure. The spectrum exhibits characteristic downfield shifts for the aromatic protons, a consequence of the electron-withdrawing effects of the nitro, chloro, and bromo substituents, as well as the inherent aromaticity of the quinoline ring system.

A key signal is observed as a singlet at δ 9.26 ppm, which is assigned to the proton at the C2 position (H-2). This significant downfield shift is attributed to the strong deshielding effect of the adjacent nitro group at C3 and the nitrogen atom within the quinoline ring. The remaining aromatic protons appear as a series of doublets and a doublet of doublets in the range of δ 7.90-8.41 ppm, corresponding to the protons on the carbocyclic ring (H-5, H-6, and H-8). Specifically, signals have been reported at δ 8.41 (d), δ 8.30 (d), and δ 7.90 (dd). The precise coupling patterns arise from the spin-spin interactions between adjacent protons.

¹³C NMR Spectroscopy:

Interactive Data Table: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
9.26sH-2
8.41dAromatic H
8.30dAromatic H
7.90ddAromatic H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorption bands corresponding to the nitro group, the C-Cl bond, the C-Br bond, and the aromatic C-H and C=C bonds of the quinoline ring.

The most prominent and diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected to appear in the regions of 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively. The C-Cl stretching vibration typically occurs in the fingerprint region, between 800 and 600 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands between 1600 and 1400 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
1560-1520Nitro (NO₂)Asymmetric Stretch
1360-1345Nitro (NO₂)Symmetric Stretch
1600-1400Aromatic C=C and C=NStretching
800-600C-ClStretching
600-500C-BrStretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound and provides insights into its fragmentation patterns under ionization. The exact mass of the molecule is a critical piece of data for its unambiguous identification.

The molecular formula of this compound is C₉H₄BrClN₂O₂. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak in the mass spectrum would be highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion.

For instance, the protonated molecule, [M+H]⁺, would exhibit a complex isotopic pattern. One of the major peaks in this cluster has been reported at an m/z of 302.90. HRMS allows for the determination of the exact mass to several decimal places, which can be used to confirm the elemental formula. The predicted monoisotopic mass for C₉H₄BrClN₂O₂ is 285.91447 Da. nih.gov

Fragmentation analysis can reveal the stable substructures of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO₂•), as well as the loss of the halogen atoms.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound.

Although no specific single-crystal X-ray diffraction data for this compound was found in the searched literature, such a study would be invaluable. It would definitively confirm the substitution pattern on the quinoline ring and reveal details about the planarity of the molecule and the orientation of the nitro group relative to the aromatic system. Furthermore, the analysis of the crystal packing would elucidate any non-covalent interactions, such as π-π stacking or halogen bonding, which govern the supramolecular assembly in the solid state.

Photophysical Characterization (e.g., Absorption, Photoluminescence, Quantum Yields)

The photophysical properties of this compound, including its absorption and emission characteristics, are of significant interest for potential applications in materials science and as fluorescent probes. The presence of the extended π-system of the quinoline ring, coupled with the electron-withdrawing nitro group and halogen substituents, is expected to give rise to distinct photophysical behavior.

Detailed experimental data on the photoluminescence and quantum yields of this compound are not widely reported. However, the study of related nitroaromatic compounds suggests that the nitro group can act as a fluorescence quencher, potentially leading to low quantum yields. The heavy atom effect of bromine could also influence the rates of intersystem crossing, potentially favoring phosphorescence over fluorescence. A thorough photophysical investigation would involve measuring the absorption and emission spectra in various solvents to assess solvatochromic effects, determining the fluorescence quantum yield, and measuring the excited-state lifetime.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

UV-Visible and fluorescence spectroscopy are key techniques for probing the electronic transitions within a molecule. The UV-Visible absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* and n-π* transitions.

The π-π* transitions, originating from the aromatic quinoline system, would likely appear as intense absorption bands in the UV region. The n-π* transition, associated with the non-bonding electrons of the nitrogen atom and the oxygen atoms of the nitro group, would typically be of lower intensity and occur at longer wavelengths, potentially extending into the visible region. The exact positions and intensities of these absorption bands are influenced by the electronic effects of the bromo, chloro, and nitro substituents.

Fluorescence spectroscopy would provide information about the emission properties of the molecule after excitation. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide insights into the structural changes that occur in the excited state. The study of the fluorescence properties of this compound and its derivatives would be crucial for evaluating their potential as fluorophores.

Computational Chemistry and Mechanistic Insights into 7 Bromo 4 Chloro 3 Nitroquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. In the context of 7-bromo-4-chloro-3-nitroquinoline, DFT calculations offer valuable insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

While specific studies detailing the reaction mechanisms and transition states for this compound are not extensively documented in publicly available literature, DFT is a standard method for such investigations. For quinoline (B57606) derivatives, DFT calculations can be employed to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. For instance, in nucleophilic aromatic substitution reactions at the C4 position (where the chloro group is located), DFT could be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the chloride ion. The calculated activation energies would provide a quantitative measure of the reaction's feasibility.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving polysubstituted aromatic systems like this compound. By calculating the distribution of electron density and the energies of potential intermediates, researchers can forecast the most likely site of electrophilic or nucleophilic attack. For example, in the nitration of a quinoline ring, DFT can help determine which positions are most activated towards electrophilic attack by the nitronium ion. The presence of the bromo, chloro, and nitro groups significantly influences the electron distribution within the quinoline scaffold, and DFT provides a means to quantify these effects. Computational studies on related quinoline systems suggest that the trifluoromethyl group's meta-directing effect can favor nitration at specific positions, achieving a notable selectivity ratio.

Optimization of Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy minimum. researchgate.net This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Conformational analysis, also performed using DFT, can explore different spatial orientations of the nitro group relative to the quinoline plane, identifying the most stable conformer and the energy barriers between different conformations.

ParameterDescription
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three atoms across at least two bonds.
Dihedral Angles The angle between two intersecting planes, often used to describe the rotation around a bond.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable property derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, while the regions near the hydrogen atoms and the carbon atom attached to the chlorine would exhibit positive potential. This analysis helps in understanding intermolecular interactions and predicting sites of reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis would provide insights into its electron-donating and electron-accepting capabilities, which is crucial for understanding its role in various chemical transformations and its potential as a building block in organic synthesis. researchgate.net

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; involved in reactions with electrophiles.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; involved in reactions with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher reactivity and lower kinetic stability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a system like this compound, MD simulations would be instrumental in understanding its conformational flexibility. By simulating the molecule's behavior in a solvent (typically water) or within a biological environment, researchers can generate a comprehensive ensemble of its possible three-dimensional structures, or conformations. This process, known as conformational sampling, is crucial for identifying the low-energy, biologically relevant shapes the molecule is likely to adopt.

Furthermore, MD simulations are pivotal for studying binding dynamics. Derivatives of this compound are known to act as modulators of targets like the NLRP3 inflammasome and voltage-gated sodium channels. MD simulations can model the process of the ligand (the quinoline derivative) approaching and binding to the active site of its protein target. These simulations can reveal the key intermolecular interactions that stabilize the ligand-protein complex, the pathway of binding, and the residence time of the ligand in the binding pocket, all of which are critical determinants of a drug's efficacy.

Thermodynamic Computations of Binding Affinities and Reaction Energetics

Thermodynamic computations provide quantitative estimates of the energy changes associated with molecular interactions and chemical reactions. A key application in drug design is the calculation of binding affinities, which measures the strength of the interaction between a ligand and its target protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the snapshots generated from MD simulations to calculate the free energy of binding (ΔG_bind) for this compound or its derivatives to a specific target. A more negative ΔG_bind value indicates a stronger, more stable interaction.

These computations are also vital for understanding reaction energetics. The this compound scaffold undergoes various chemical reactions, such as the reduction of the nitro group to an amine or the substitution of its halogen atoms. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to calculate the energy profile of these reaction pathways. This includes identifying the energies of reactants, products, and transition states, which allows for the determination of activation energies. Such information is invaluable for optimizing synthetic routes and predicting the feasibility of chemical transformations.

In silico Prediction of Molecular Properties and Biological Activity

In silico methods leverage computational models to predict the physicochemical properties, biological activity, and potential liabilities of a molecule before it is synthesized, saving significant time and resources.

The ionization energy (the energy required to remove an electron) and redox potential (the measure of a species' tendency to acquire electrons) are fundamental electronic properties that can influence a molecule's metabolic stability and mechanism of action. These properties can be predicted with a high degree of accuracy using QM calculations. For this compound, the presence of the strongly electron-withdrawing nitro group significantly impacts its electronic structure. Predicting its redox potential is particularly relevant, as it can indicate whether the molecule is likely to participate in biological redox cycling, which can be a mechanism for either therapeutic action or toxicity.

Non-covalent interactions are the primary forces governing how a drug binds to its biological target. The structure of this compound contains both a bromine and a chlorine atom, making it a candidate for forming halogen bonds. sigmaaldrich.com A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein. Computational tools can generate a molecular electrostatic potential (MEP) map on the molecule's surface to visualize these electrophilic regions and predict the strength and geometry of potential halogen bonds with a target receptor. Analyzing these and other interactions, like π-π stacking involving the quinoline ring system, is essential for rational drug design and lead optimization.

Application of Artificial Intelligence (AI) and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by identifying complex patterns in large datasets. nih.govnih.gov In the context of quinoline chemistry, ML models have been developed to rapidly predict the outcomes of chemical reactions. doaj.orgresearchgate.net For instance, an artificial neural network can be trained on a large dataset of quinoline derivatives to predict which position on the quinoline ring is most likely to undergo an electrophilic substitution reaction. doaj.org Such a model could be applied to the this compound scaffold to guide its further chemical modification.

Moreover, AI and ML are powerful tools for virtual screening and quantitative structure-activity relationship (QSAR) studies. nih.gov By training a model on a library of quinoline compounds with known biological activities, AI can screen vast virtual libraries of novel derivatives to prioritize those with the highest predicted potency and best drug-like properties. nih.govcam.ac.uk This approach can significantly accelerate the hit-to-lead process, allowing researchers to focus synthetic efforts on the most promising candidates derived from the this compound core. nih.gov

Data Tables

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₉H₄BrClN₂O₂ cymitquimica.com
Molecular Weight 287.5 g/mol sigmaaldrich.comnih.gov
Monoisotopic Mass 285.91447 Da nih.gov
XLogP3-AA 3.3 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov
CAS Number 723280-98-6 nih.gov

Table 2: Summary of Computational Methods and Applications for this compound

Computational MethodApplicationPurpose
Molecular Dynamics (MD) Simulation Conformational SamplingTo identify the stable, low-energy 3D structures of the molecule.
Molecular Dynamics (MD) Simulation Binding DynamicsTo simulate the interaction and binding pathway with biological targets like NLRP3.
MM/PBSA, FEP Binding Affinity CalculationTo quantify the binding strength to a target protein.
Density Functional Theory (DFT) Reaction EnergeticsTo calculate activation energies for synthetic reactions (e.g., nitro reduction).
Quantum Mechanics (QM) Prediction of Electronic PropertiesTo compute the ionization energy and redox potential.
Molecular Electrostatic Potential (MEP) Analysis of Non-Covalent InteractionsTo identify sites for halogen bonding and other key interactions. sigmaaldrich.com
Artificial Intelligence (AI) / Machine Learning (ML) Predictive ModelingTo predict reaction regioselectivity and screen virtual libraries for active compounds. nih.govdoaj.org

Applications of 7 Bromo 4 Chloro 3 Nitroquinoline in Advanced Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

7-Bromo-4-chloro-3-nitroquinoline is a highly functionalized heterocyclic compound that serves as a versatile synthetic intermediate in the preparation of a wide array of complex molecules. Its unique substitution pattern, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a nitro group at the 3-position, provides multiple reactive sites for selective chemical modifications. This multi-functional nature allows for a programmed, stepwise functionalization, making it a valuable building block in medicinal and materials science.

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be displaced by amines to form substituted 4-aminoquinolines. A notable example is the reaction with (2,4-dimethoxyphenyl)methanamine to yield 7-bromo-N-(2,4-dimethoxybenzyl)-3-nitroquinolin-4-amine. google.comepo.org The nitro group at the 3-position is a strong electron-withdrawing group that activates the quinoline (B57606) ring and can be readily reduced to an amino group, which can then participate in further synthetic transformations, such as the formation of fused heterocyclic systems. The bromine atom at the 7-position offers a handle for carbon-carbon bond-forming reactions, typically through metal-catalyzed cross-coupling reactions, although this is a less commonly exploited functionality in the available literature.

This strategic combination of reactive sites makes this compound a key precursor in the synthesis of biologically active compounds, including NLRP3 modulators and sodium channel inhibitors. google.comgoogle.com

Table 1: Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication of ProductReference
This compound(2,4-dimethoxyphenyl)methanamine, 120°C7-bromo-N-(2,4-dimethoxybenzyl)-3-nitroquinolin-4-amineIntermediate for immunoconjugates google.comepo.org
7-Bromo-3-nitroquinolin-4-ol (B3029608)POCl₃, Anhydrous DMF, 120°CThis compoundPrecursor for NLRP3 modulators google.com

Development of Complex Heterocyclic Systems from Quinoline Precursors

The unique structural and electronic properties of this compound make it an ideal starting material for the construction of more complex, fused heterocyclic systems. These resulting scaffolds are often of significant interest in medicinal chemistry due to their potential to interact with various biological targets.

A prime example of its utility is in the synthesis of imidazo[4,5-c]quinoline derivatives. Following the substitution of the 4-chloro group and reduction of the 3-nitro group to an amine, subsequent cyclization reactions can be employed to construct the fused imidazole (B134444) ring. These imidazoquinolines are structurally related to pyrazolo[4,3-c]quinolines, which are known to interact with GABA-A receptors. tuwien.at The synthesis of these complex heterocycles highlights the importance of this compound as a scaffold for generating libraries of compounds for biological screening.

The development of these intricate molecular architectures from a relatively simple quinoline precursor underscores the efficiency and versatility of this building block in modern synthetic chemistry.

Table 2: Complex Heterocyclic Systems Derived from this compound

PrecursorResulting Heterocyclic SystemBiological Relevance/ApplicationReference
This compoundImidazo[4,5-c]quinolinesNLRP3 modulators, Toll-like receptor (TLR) agonists google.comtuwien.at
This compoundPyrazolo[4,3-c]quinolines (structurally related)GABA-A receptor ligands tuwien.at

Applications in Materials Science

Organic Electronic Devices and Dye Development

There is no specific information available in the search results regarding the application of this compound in organic electronic devices and dye development.

Ligands for Phosphorescent Complexes in Optoelectronic Applications

There is no specific information available in the search results regarding the use of this compound as ligands for phosphorescent complexes in optoelectronic applications.

Potential in Fiber Optics and Photonics

There is no specific information available in the search results regarding the potential of this compound in fiber optics and photonics.

Catalytic Applications and Development of Quinoline-Based Catalysts

There is no specific information available in the search results regarding the catalytic applications of this compound or its use in the development of quinoline-based catalysts.

Environmental

While specific, dedicated studies on the environmental applications of this compound are not extensively documented in publicly available research, its structural characteristics as a halogenated nitroaromatic compound provide a basis for discussing its potential environmental relevance and degradation pathways. The environmental fate of quinolines and their derivatives, particularly those substituted with halogens and nitro groups, is a subject of significant interest due to their potential persistence and the need for effective remediation strategies.

Wastewater Treatment and Degradation Studies

The presence of halogenated nitroaromatic compounds in industrial effluents is a significant environmental concern. nih.govresearchgate.net These compounds can be recalcitrant to natural degradation processes and may exhibit toxicity. nih.gov Consequently, research into effective treatment methods is crucial. While direct experimental data on this compound is limited, the degradation of related compounds offers insights into potential treatment technologies.

Advanced Oxidation Processes (AOPs) are a prominent set of technologies for the treatment of wastewater containing persistent organic pollutants. wikipedia.orgmembranechemicals.com AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to break down complex organic molecules into simpler, less harmful substances. wikipedia.orgmembranechemicals.com These processes are particularly effective for the degradation of aromatic compounds, pesticides, and other non-biodegradable materials. wikipedia.org Given the structure of this compound, AOPs such as ozonation, UV/H₂O₂, and Fenton-like reactions could be viable methods for its removal from water. The goal of such treatments is the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. wikipedia.org

Bioremediation, which employs microorganisms to break down contaminants, is another key area of research for compounds structurally related to this compound. mdpi.com Bacteria and fungi have been identified that can degrade various nitroaromatic and chlorinated aromatic compounds. nih.govresearchgate.net The biodegradation pathways often involve initial reductive or oxidative steps that transform the nitro group and cleave the halogen-carbon bonds. nih.gov For instance, certain bacteria are capable of utilizing chlorinated nitroaromatic compounds as their sole source of carbon and energy. researchgate.net The degradation of quinoline itself by microorganisms has been studied, revealing specific enzymatic pathways involving hydroxylases and dioxygenases that break down the heterocyclic ring structure. nih.gov

The table below summarizes potential degradation approaches for compounds structurally related to this compound, based on existing research on similar chemical classes.

Degradation ApproachTarget Compound ClassKey PrinciplesPotential Outcome
Advanced Oxidation Processes (AOPs) Persistent Organic Pollutants, Aromatics, PesticidesGeneration of highly reactive hydroxyl radicals (•OH) to oxidize contaminants. wikipedia.orgmembranechemicals.comMineralization to CO₂, H₂O, and inorganic salts. wikipedia.org
Bacterial Degradation Nitroaromatic Compounds, ChloronitrobenzenesUtilization of the compound as a source of carbon, nitrogen, and energy by specialized bacteria. nih.govTransformation into less complex and potentially non-toxic molecules. nih.gov
Mycodegradation (Fungal Degradation) Halogenated Nitroaromatic CompoundsUse of fungal mycelial networks and extracellular enzymes to break down pollutants. mdpi.comdntb.gov.uaBioadsorption and enzymatic degradation of the toxic compounds. mdpi.com
Microbial Metabolism Quinoline and its DerivativesEnzymatic attack (e.g., by hydroxylases, dioxygenases) on the quinoline ring structure. nih.govCleavage and breakdown of the heterocyclic ring system. nih.gov

It is important to note that the efficiency of these degradation methods can be influenced by the specific substitutions on the quinoline ring. The presence of both a bromine and a chlorine atom, as well as a nitro group, on the this compound molecule suggests that a combination of reductive and oxidative processes might be necessary for its complete degradation. Future research would need to focus specifically on this compound to determine the most effective and environmentally benign treatment strategies.

Medicinal Chemistry Research on Halogenated and Nitrated Quinoline Derivatives

Principles of Drug Design and Development for Quinoline (B57606) Analogues

The design of novel quinoline-based therapeutic agents is a systematic process that relies on established medicinal chemistry principles. These include the detailed analysis of structure-activity relationships, the application of molecular hybridization, and the purposeful incorporation of specific functional groups like halogens to optimize drug-like properties.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 7-Bromo-4-chloro-3-nitroquinoline, correlates with its biological activity. For the quinoline scaffold, SAR studies have revealed that the nature and position of substituents on both the benzene (B151609) and pyridine (B92270) rings are critical determinants of efficacy and selectivity.

The presence of a nitro group, particularly at the 3-position, is known to confer significant biological properties. The nitro group is strongly electron-withdrawing, which can influence the electronic environment of the entire quinoline system. This modification can impact the molecule's ability to interact with biological targets and is a feature in various bioactive compounds, including those with antimicrobial and antineoplastic activities. nih.gov Research into 3-nitroquinolines has highlighted their potential as anticancer agents. acs.orgrsc.org

The substitution pattern of halogens also plays a crucial role. In many quinoline derivatives, the presence of a chlorine atom at the 4-position is a common feature in compounds with antimalarial and anticancer activity. The 7-position on the benzene portion of the quinoline ring is another critical site for substitution. The introduction of a bromine atom at this position, as in this compound, can significantly modulate the compound's lipophilicity and its ability to form interactions within target binding sites. SAR studies on various quinoline series have shown that halogen substitution at the 7-position can enhance anticancer effects. For example, in a series of 7-chloroquinoline (B30040) hydrazones, the 7-chloro substituent was vital for their potent cytotoxic activity against a broad panel of cancer cell lines.

Molecular Hybridization Strategies in Drug Discovery

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action. researchgate.net This approach is widely used in the development of quinoline-based therapeutics. The core idea is to combine the beneficial properties of the quinoline scaffold with those of another bioactive moiety.

Recent research has explored the hybridization of quinoline with various other heterocyclic systems to develop potent anticancer agents. Examples include:

Quinoline-Chalcone Hybrids: Chalcones, which possess an α,β-unsaturated ketone system, are known to exhibit anticancer properties. Hybrid molecules incorporating both quinoline and chalcone (B49325) motifs have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is another privileged scaffold in medicinal chemistry. Hybrid compounds linking a 7-chloroquinoline moiety to a 1,2,3-triazole have been investigated as potential anticancer agents, with studies showing they can induce apoptosis in breast cancer cells. nih.gov

The compound this compound is an ideal starting material for molecular hybridization. The reactive chloro group at the 4-position can be readily displaced by various nucleophiles, allowing for the attachment of other pharmacophoric units, thereby generating novel hybrid molecules for biological screening.

Strategic Incorporation of Halogen Atoms in Drug Design (e.g., Halogen Bonds, Steric Effects)

The incorporation of halogen atoms (F, Cl, Br, I) is a prevalent and powerful strategy in modern medicinal chemistry. acs.org For a long time, halogens were primarily considered for their steric bulk and their ability to influence a molecule's lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. However, it is now well-established that halogens can participate in specific, non-covalent interactions known as halogen bonds. acs.org

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom in one molecule and a nucleophilic region (such as a lone pair on an oxygen or nitrogen atom) on another. These bonds can contribute significantly to the binding affinity and specificity of a ligand for its biological target, such as a protein or enzyme. acs.org

In the context of this compound, the bromine and chlorine atoms can influence its biological potential in several ways:

Steric Effects: The size of the halogen atoms can influence the conformation of the molecule and its fit within a receptor's binding pocket.

Electronic Effects: Both chlorine and bromine are electronegative, which alters the charge distribution across the quinoline ring system.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, forming stabilizing interactions with amino acid residues in a target protein, thereby enhancing the potency of the compound.

The strategic placement of these halogens at positions 4 and 7 is therefore a critical aspect of the design of quinoline-based inhibitors for various therapeutic targets.

Investigation of Therapeutic Potential and Mechanisms of Action

While this compound itself is primarily a synthetic intermediate, research on structurally related compounds provides significant insight into the potential therapeutic applications and mechanisms of action for this class of molecules, particularly in the field of oncology.

Anticancer Research

The quinoline nucleus is a cornerstone of many anticancer agents. The development of derivatives with enhanced cytotoxicity against cancer cells and reduced toxicity toward normal cells is a major focus of medicinal chemistry. Research has shown that halogenated and nitrated quinolines can exert their anticancer effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. A hallmark of cancer is the ability of tumor cells to evade apoptosis. Consequently, compounds that can induce or restore apoptotic pathways in cancer cells are highly sought after as therapeutic agents.

Studies on various quinoline derivatives have demonstrated their ability to trigger apoptosis and interfere with the cell cycle in cancer cells. For instance, novel bis-spirocyclic derivatives of pyrimido[4,5-b]quinoline have been shown to induce apoptosis in breast cancer cells by promoting DNA fragmentation and up-regulating the expression of pro-apoptotic proteins like caspase-3, p53, and BAX, while down-regulating the anti-apoptotic protein BCL2. nih.gov These compounds also caused cell cycle arrest in the S phase. nih.gov

Similarly, research on 7-chloroquinoline derivatives has provided detailed insights into their pro-apoptotic mechanisms.

A study on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds caused an accumulation of leukemia cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and induced apoptosis. mdpi.com

Another investigation into 7-chloroquinoline-1,2,3-triazoyl carboxamides found that they were highly effective at inducing apoptosis in triple-negative breast cancer cells. nih.gov Interestingly, the response was cell-type specific, with these compounds causing G0/G1 arrest in hormone-dependent breast cancer cells, while inducing massive apoptosis without a specific cell cycle block in the triple-negative cells. nih.gov

These findings highlight a common mechanistic theme for anticancer quinolines. Although direct studies on this compound are not extensively reported in this context, its structural similarity to these well-studied apoptotic inducers suggests that its derivatives are promising candidates for development as novel anticancer agents that function by triggering cell cycle arrest and apoptosis.

Table of Research Findings on Related Quinoline Derivatives

Compound ClassCancer Cell Line(s)Observed Mechanism of ActionReference
Pyrimido[4,5-b]quinoline derivativesMCF-7 (Breast), HCT116 (Colon), A549 (Lung)Induction of apoptosis (DNA fragmentation, increased caspase-3, p53, BAX), S-phase cell cycle arrest. nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)Induction of apoptosis, G0/G1 phase cell cycle arrest, inhibition of DNA/RNA synthesis. mdpi.com
7-Chloroquinoline-1,2,3-triazoyl carboxamidesMDA-MB-231 (Triple-negative breast), MCF-7 (Breast)Potent apoptosis induction in MDA-MB-231 cells; G0/G1 cell cycle arrest in MCF-7 cells. nih.gov
Bis-quinoline derivativesU937 (Leukemia)Induction of apoptosis via caspase-3 activation. mdpi.com
Inhibition of Key Cancer-Related Protein Kinases and Proteasome Activity

Research into this compound has identified it as a valuable scaffold in the development of potent kinase inhibitors. The chemical structure of this compound, featuring both halogen substituents and a nitro group, allows for systematic modifications to explore structure-activity relationships (SAR). The nitro group at the C-3 position can be chemically reduced to an amino group, a key step in synthesizing derivatives for kinase inhibitor development.

While direct studies on this compound are limited in publicly available research, extensive investigation has been conducted on structurally related 4-anilinoquinoline derivatives, which are prepared from 4-chloroquinoline (B167314) precursors. These studies offer insights into how the 7-bromo substitution influences inhibitory activity. For instance, in a series of 4-anilinoquinoline analogues developed as inhibitors for Protein Kinase Novel 3 (PKN3), a halogen substituent at the 7-position was found to be a critical determinant of potency.

Although a direct 7-bromo-4-anilino-3-nitroquinoline was not detailed in this specific research, the data on related compounds shows that a 7-bromo derivative had decreased PKN3 activity compared to its 7-chloro and 7-iodo counterparts. This highlights the subtle electronic and steric effects of different halogens at this position on kinase binding.

Derivatives of this compound have also been evaluated for their capacity to inhibit TNF-α, suggesting a role in modulating inflammatory pathways often implicated in cancer. chemicalbook.com

Currently, there is no specific research available in the public domain detailing the direct inhibitory activity of this compound on proteasome function.

Exploration as Targeted Cancer Therapeutics

This compound serves as a precursor for compounds explored as targeted cancer therapeutics. chemicalbook.com Its derivatives are being investigated for their potential in treating proliferative disorders, including various forms of cancer. The primary mechanism explored in this context is the inhibition of specific signaling pathways that drive tumor growth and survival.

The development of inhibitors targeting Protein Kinase Novel 3 (PKN3) from quinoline-based scaffolds is a key area of this research. PKN3 is recognized as a mediator of tumor invasion and metastasis in epithelial cancers. Therefore, inhibitors derived from the this compound scaffold hold promise as targeted therapeutics for cancers where this pathway is overactive.

Furthermore, the evaluation of its derivatives as inhibitors of TNF-α points to another potential application in cancer therapy, as chronic inflammation driven by TNF-α is a known contributor to cancer progression. chemicalbook.com

PI3K/mTOR Pathway Inhibition Studies

While direct inhibition of the PI3K/mTOR pathway by this compound has not been reported, there is a strong mechanistic link through its derivatives that target Protein Kinase Novel 3 (PKN3). Research has established that PKN3 functions as a downstream effector of the phosphoinositide 3-kinase (PI3K) pathway.

In many human cancers, the tumor suppressor PTEN is inactivated, leading to the overactivation of the PI3K pathway. This, in turn, results in the upregulation of PKN3, which promotes metastatic behavior. Therefore, the inhibition of PKN3 by derivatives of this compound represents an indirect strategy for targeting the consequences of aberrant PI3K pathway signaling. This makes the compound a relevant starting point for developing drugs aimed at PI3K-driven cancers.

Antimicrobial and Antibacterial Research

Broad-Spectrum Antibacterial Activity

The nitroquinoline chemical class, to which this compound belongs, is recognized for its significant biological activities, including antimicrobial properties. However, specific studies detailing the broad-spectrum antibacterial activity of this compound itself against a wide range of bacterial strains are not extensively documented in current scientific literature.

Research has shown that the quinoline core can be combined with other biologically active moieties to create hybrid molecules with enhanced antimicrobial potential. For example, quinoline-based chemicalbook.comnih.gov-triazole hybrids have been synthesized and investigated for their antimalarial, antiviral, and antibacterial activities. mdpi.com This suggests that this compound could serve as a valuable starting material for creating novel antimicrobial agents.

Development of Fluoroquinolone Analogues

There is no information currently available in the public research domain regarding the use of this compound as a direct precursor or intermediate in the synthesis of fluoroquinolone analogues. The synthetic pathways for fluoroquinolones typically involve different starting materials and intermediates.

Activity against Specific Pathogenic Microorganisms

There is a lack of specific published research detailing the in vitro or in vivo activity of this compound against Klebsiella pneumoniae, Bacillus subtilis, or Staphylococcus aureus. However, the broader class of halogenated quinolines has been a subject of interest for antimicrobial research. For instance, studies on derivatives of 8-hydroxyquinoline (B1678124), which also feature a halogenated quinoline core, have demonstrated a range of antimicrobial activities. In particular, halogenated 8-hydroxyquinolines have shown antigrowth activity against Gram-negative bacteria. nih.govresearchgate.net One such derivative, 7-bromo-8-hydroxyquinoline, has been noted for its activity against these types of bacteria. researchgate.net The nitroquinoline family, to which this compound belongs, has also been recognized for its general antimicrobial properties.

While these findings suggest the potential of the bromo- and chloro-substituted nitroquinoline scaffold, direct evidence for the efficacy of this compound against the specified pathogenic microorganisms is not available in the current scientific literature.

Antimalarial Research and Resistance Mechanisms

The quinoline core is a well-established scaffold in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum and P. vivax has necessitated the development of new antimalarial agents. nih.gov Research has focused on modifying the 4-aminoquinoline (B48711) structure to overcome resistance. nih.govmdpi.com

There are no specific studies in the available literature that investigate the antimalarial activity of this compound or its potential mechanisms of action against malaria parasites. The substitution pattern of this compound, with a nitro group at position 3 and halogen atoms at positions 4 and 7, differs significantly from the 4-aminoquinolines that have been the primary focus of antimalarial research. nih.gov Consequently, its efficacy and potential to circumvent existing resistance mechanisms are unknown.

Antiviral Research (e.g., Anti-HCV, Anti-HIV Agents)

While direct antiviral studies on this compound are not prevalent, the broader family of quinoline derivatives has shown promise in antiviral research.

Anti-HCV Research: Research has demonstrated that certain anilinoquinoline derivatives can exhibit anti-Hepatitis C virus (HCV) activity. For instance, 2-(3'-nitroanilino)quinoline was identified as having a potent inhibitory effect on HCV replication. nih.gov This suggests that the nitroquinoline scaffold could be a starting point for the development of new anti-HCV inhibitors. nih.gov

Anti-HIV Research: Quinolone derivatives have been investigated as potential anti-HIV agents, with some compounds showing the ability to inhibit the interaction between the HIV-1 Tat protein and TAR RNA. nih.govnih.gov Notably, a structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.org This highlights the importance of the bromo- and chloro-substitutions on a heterocyclic core for anti-HIV activity.

Although this compound itself has not been the subject of extensive antiviral testing, its structural components are present in other compounds with demonstrated antiviral properties.

Anti-inflammatory Properties and Mechanisms

The nitroquinoline family of compounds has been generally cited for its potential anti-inflammatory properties. Derivatives of this compound have been evaluated for their capacity to inhibit TNF-α, a key cytokine in inflammatory processes, suggesting a potential role in treating inflammatory conditions. chemicalbook.com

The broader class of quinoline-based molecules has been explored as anti-inflammatory agents targeting various pharmacological targets, including phosphodiesterases, TNF-α converting enzyme (TACE), and cyclooxygenase (COX). nih.gov The specific anti-inflammatory activity and mechanisms of this compound, however, have not been specifically detailed in the scientific literature.

Investigations into Neurodegenerative Diseases

There is no specific research available that investigates the effects of this compound in the context of neurodegenerative diseases. However, derivatives of 8-hydroxyquinoline have been reported to have potential as antineurodegenerative agents, indicating that the quinoline scaffold may be of interest in this area of research. nih.gov The relevance of these findings to this compound is yet to be determined.

Antioxidant Activity of Functionalized Quinolines

Direct studies on the antioxidant activity of this compound are not found in the current body of scientific literature. However, research on other functionalized quinolines has demonstrated significant antioxidant potential. For example, a study on various derivatives of 8-hydroxyquinoline revealed that these compounds can exhibit potent antioxidant activity. nih.govresearchgate.net In that study, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant. nih.govresearchgate.net These findings suggest that the quinoline ring system can be a viable scaffold for the development of antioxidants, though the specific contribution of the bromo, chloro, and nitro substituents of the target compound to such activity is unknown.

Modulation of Specific Biological Targets (e.g., NLRP3 Modulators)

The chemical scaffold of this compound serves as a crucial starting point for the synthesis of compounds that modulate specific and high-value biological targets in medicinal chemistry. Its utility is particularly noted in the development of potent modulators for the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. chemicalbook.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. nih.gov Consequently, derivatives originating from this compound are investigated for their potential in treating proliferative disorders, such as cancer, by modulating this pathway. chemicalbook.com

Beyond the inflammasome, this quinoline derivative is a key component in the creation of inhibitors for voltage-gated sodium channels, with a specific focus on the Nav1.7 channel. The Nav1.7 channel is a genetically validated target for pain transmission, making its inhibitors promising candidates for new analgesics.

Furthermore, research has extended to evaluating derivatives for their inhibitory action against Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key cytokine involved in systemic inflammation, and its inhibition is a well-established strategy for treating a range of autoimmune and inflammatory diseases. The ability to use this compound as a foundational structure to generate molecules targeting NLRP3, Nav1.7, and TNF-α underscores its importance in developing therapies for inflammatory conditions, pain, and proliferative diseases. chemicalbook.com

Table 1: Biological Targets of this compound Derivatives

Biological Target Associated Process Potential Therapeutic Area References
NLRP3 Inflammasome Inflammation, Immune Response Proliferative Disorders (e.g., Cancer), Inflammatory Diseases chemicalbook.comnih.gov
Nav1.7 Sodium Channel Pain Signal Transmission Pain Disorders
TNF-α Inflammation Inflammatory Diseases, Viral Infections, Cancer

Drug Repositioning Strategies for Quinoline Derivatives

Drug repositioning, the process of identifying new therapeutic uses for existing or investigational drugs, is a valuable strategy in pharmaceutical research. While this compound itself is a synthetic intermediate rather than a therapeutic agent, the diverse biological activities of its derivatives make this chemical family a prime candidate for repositioning strategies.

The core structure gives rise to compounds with distinct mechanisms of action, spanning inflammation, pain, and oncology. For example, a compound initially developed as an NLRP3 modulator for an inflammatory disease could be investigated for its utility in certain cancers where NLRP3 activity is implicated. chemicalbook.comnih.gov Similarly, derivatives showing TNF-α inhibitory effects could be explored beyond classical autoimmune diseases for applications in viral infections or cancer, where TNF-α also plays a role. The broad immunomodulatory properties reported for compounds derived from this scaffold further enhance the potential for repositioning.

This multi-target potential inherent in the quinoline class allows researchers to screen a library of structurally related compounds, originally synthesized for one purpose, against a wide array of biological targets and disease models. This approach can accelerate the drug discovery process by leveraging established synthetic pathways to explore new therapeutic indications.

Preclinical Research Models: In Vitro and In Vivo Studies

The preclinical evaluation of compounds derived from this compound involves a range of standardized in vitro and in vivo models designed to assess their biological activity and therapeutic potential. As a synthetic precursor, the compound itself is not the subject of these efficacy studies; rather, the novel derivatives are rigorously tested.

In Vitro Models: Initial screening is typically performed using cell-based assays. To evaluate NLRP3 inhibition, for instance, researchers use immune cells like mouse macrophage cell lines (e.g., J774A.1), bone marrow-derived macrophages (BMDMs), and human peripheral blood cells. nih.gov In these assays, the cells are stimulated to activate the NLRP3 inflammasome, and the inhibitory effect of a test compound is measured by the reduction in the release of inflammatory markers like Interleukin-1β (IL-1β). nih.govnih.gov For anticancer activity, panels of human cancer cell lines are used, such as those for colorectal cancer (e.g., COLO 205, HT-29), to determine the compound's antiproliferative effects, often expressed as an IC₅₀ value. nih.gov

In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo testing in animal models that mimic human diseases. For inflammatory conditions, a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is used to assess a compound's ability to mitigate inflammation in the colon. nih.gov For pain research, rodent models of osteoarthritis or chronic visceral pain are employed to determine if a Nav1.7 inhibitor can effectively reduce pain behaviors. nih.govnih.gov These animal studies are critical for understanding the compound's activity and properties within a whole biological system.

Table 2: Examples of Preclinical Models for Evaluating Quinoline Derivatives

Model Type Specific Model Purpose Example References
In Vitro Macrophage Cell Lines (J774A.1, BMDMs) Assess NLRP3 inflammasome inhibition nih.gov
In Vitro Human Cancer Cell Lines (COLO 205) Determine antiproliferative/anticancer activity nih.gov
In Vivo DSS-Induced Colitis in Mice Evaluate anti-inflammatory efficacy for inflammatory bowel disease nih.gov
In Vivo Rodent Models of Chronic Pain Test analgesic efficacy of Nav1.7 blockers nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Interleukin-1β
Tumor Necrosis Factor-alpha

Future Directions and Challenges in 7 Bromo 4 Chloro 3 Nitroquinoline Research

Advancements in Sustainable and Green Synthesis Methodologies

Traditional methods for synthesizing quinoline (B57606) scaffolds often involve harsh reaction conditions, the use of hazardous materials, and the generation of significant waste, posing environmental and economic challenges. tandfonline.comacs.orgnih.gov Consequently, a major focus of future research is the development of sustainable and green synthesis methodologies.

The development of new synthetic methods that utilize more efficient energy sources, less hazardous solvents, and renewable, eco-friendly catalysts is crucial for creating the quinoline scaffold with significant environmental and economic benefits. acs.org Researchers are increasingly turning to green chemistry principles to develop novel techniques that minimize the use of harmful chemicals, solvents, and catalysts. tandfonline.comtandfonline.com This includes the use of water as a green solvent, microwave-assisted synthesis, and the development of one-pot multicomponent reactions. tandfonline.comtandfonline.comresearchgate.net The goal is to devise protocols that are not only environmentally benign but also offer simple operation, moderate reaction conditions, and a broad substrate range. tandfonline.com

Recent advancements have highlighted the use of nanocatalysts as a promising alternative to traditional catalysts in quinoline synthesis. nih.govacs.org Nanocatalysts offer advantages such as high catalytic activity, ease of preparation, simple catalyst separation, and reusability. nih.gov For instance, the use of Fe3O4 nanoparticles has been shown to be effective in the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable for multiple cycles without a significant loss of activity. nih.gov Similarly, nickel nanocatalysts have demonstrated efficacy in the solvent-free synthesis of polysubstituted quinoline derivatives. nih.gov

The exploration of various catalytic systems, including transition metal-based catalysts, Brønsted acidic ionic liquids, and biocatalysts, continues to be an active area of research. tandfonline.comnih.gov The aim is to develop methods that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry, thereby reducing the environmental footprint of quinoline production. tandfonline.comtandfonline.comnih.gov

Continuous Innovation in Catalytic Systems for Quinoline Derivatization

The derivatization of the quinoline core is essential for fine-tuning its biological activity and developing new therapeutic agents. Continuous innovation in catalytic systems is at the forefront of this endeavor, with a focus on efficiency, selectivity, and sustainability.

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful tools for the synthesis of substituted quinolines. mdpi.com Catalysts based on rhodium, ruthenium, and cobalt have been successfully employed in the regioselective synthesis of quinoline derivatives under mild conditions. mdpi.com These methods often offer high atom economy and functional group tolerance. mdpi.com Beyond traditional transition metals, there is growing interest in leveraging silver and gold catalysis for novel annulation reactions to construct the quinoline skeleton. mdpi.com

The development of heterogeneous catalysts, such as zeolite-based systems, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. rsc.org Researchers are exploring the use of various metal-loaded zeolites to catalyze the synthesis of quinolines from readily available starting materials like anilines and simple alcohols. rsc.org The acidic and textural properties of these catalysts play a crucial role in their performance. rsc.org

Integration of Advanced Computational Techniques (AI/ML) in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and quinoline-based research is no exception. nih.gov These advanced computational techniques offer powerful tools to accelerate the identification of novel drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.gov

Generative AI for Novel Scaffold Design: Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being employed to generate novel quinoline-scaffold molecules with drug-like properties. azoai.com By training these models on vast libraries of existing molecules, researchers can generate thousands of new compounds with desired characteristics, significantly expanding the chemical space for drug discovery. azoai.com

Predictive Modeling for Activity and Properties: ML algorithms are being used to develop predictive models for various aspects of drug development. For instance, ML can predict the site selectivity of C-H functionalization in quinoline derivatives, aiding in the design of more efficient synthetic routes. doaj.org Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with ML techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to correlate the structural features of quinoline compounds with their biological activities. nih.govmdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. nih.gov

Virtual Screening and Docking: Structure-based virtual screening and molecular docking are crucial computational methods that predict the binding affinity and interaction of small molecules with their biological targets. nih.govnih.gov By employing these techniques, researchers can identify potential quinoline-based inhibitors for specific proteins, such as kinases or topoisomerases, and gain insights into their mechanism of action at the molecular level. nih.govresearchgate.net The use of ML can further enhance the accuracy of these predictions. mdpi.com

Pharmacokinetic and Toxicity Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. Computational tools are increasingly used to predict these properties early in the discovery process, helping to identify and eliminate candidates with unfavorable profiles. frontiersin.org This in silico assessment reduces the time and cost associated with experimental studies. frontiersin.org

The synergy between computational approaches and experimental validation holds immense promise for the future of quinoline-based drug discovery, enabling a more rational and efficient design of novel therapeutic agents. nih.govresearchgate.net

Exploration of Novel Therapeutic Targets and Addressing Unmet Medical Needs

The versatile quinoline scaffold serves as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. doaj.org A key future direction is the systematic exploration of novel therapeutic targets for quinoline-based compounds, aiming to address unmet medical needs in various diseases.

Researchers are actively investigating the potential of quinoline derivatives to modulate the activity of a diverse array of biological targets. These include:

Kinases: Many quinoline-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgresearchgate.net Future work will likely focus on developing more selective kinase inhibitors or dual-target inhibitors to overcome drug resistance. rsc.org

Topoisomerases: Quinolines have been shown to inhibit topoisomerases, enzymes essential for DNA replication, making them attractive targets for anticancer agents. researchgate.net

NLRP3 Inflammasome: Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. nih.gov This opens up new avenues for the development of anti-inflammatory therapies.

Integrase: The styrylquinoline class of inhibitors has been an important development in the search for HIV integrase inhibitors. researchgate.net

N-myristoyltransferase (NMT): In the context of infectious diseases like leishmaniasis, Leishmania major N-myristoyltransferase has been identified as a promising target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

The identification of these and other novel targets is often facilitated by computational methods such as inverse virtual screening, which can predict potential biological targets for a given molecule. frontiersin.org By exploring the vast chemical space of quinoline derivatives and employing advanced screening techniques, researchers aim to discover new therapeutic agents for a wide range of conditions, including various cancers, inflammatory disorders, and infectious diseases. nih.govnih.govmdpi.com

Strategies to Combat Drug Resistance in Antimicrobial and Anticancer Therapies

The emergence of drug resistance is a major obstacle in the effective treatment of both infectious diseases and cancer. nih.govnih.gov Quinolone antibiotics, for instance, have seen their efficacy diminished due to the rapid evolution of resistance in various pathogens. wikipedia.orgwikipedia.org Similarly, resistance to chemotherapy is a primary cause of treatment failure in cancer. nih.gov The development of quinoline-based compounds that can overcome or circumvent these resistance mechanisms is a critical area of future research.

In Antimicrobial Therapy:

A significant challenge with quinolone antibiotics is the development of resistance, which can occur rapidly. nih.govwikipedia.org Strategies to combat this include:

Development of Novel Quinolone Analogs: Research is focused on synthesizing new quinoline derivatives with modified structures that can evade existing resistance mechanisms. nih.gov

Combination Therapies: The use of quinolones in combination with other antimicrobial agents that have different mechanisms of action is a promising approach to enhance efficacy and slow the development of resistance.

Targeting Biofilm Formation: Bacterial biofilms contribute significantly to antibiotic resistance. mdpi.com Quinolonequinones have shown potential in inhibiting the growth of bacteria known for biofilm formation, such as Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com

In Anticancer Therapy:

Multidrug resistance (MDR) is a major limitation in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein. mdpi.com Quinoline derivatives are being investigated for their potential to overcome MDR through several mechanisms:

P-glycoprotein Inhibition: Some novel quinoline compounds have been shown to directly interact with and inhibit P-glycoprotein, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs. mdpi.comnih.gov

Dual-Target Inhibition: Developing quinoline-based inhibitors that target both the primary oncogenic driver (e.g., EGFR) and compensatory pathways (e.g., HER2) is a strategy to counteract the development of acquired resistance. rsc.org

Targeting Novel Pathways: The discovery of quinoline derivatives that act on novel targets involved in cancer cell survival and proliferation can provide new therapeutic options for resistant tumors. nih.gov

The continued exploration of the chemical space of quinoline derivatives, coupled with a deeper understanding of the molecular mechanisms of drug resistance, will be crucial in developing effective strategies to combat this growing threat to global health. nih.govnih.gov

Development of Nanomedicine and Quinoline-Based Drug Delivery Systems

Nanomedicine offers a promising platform to enhance the therapeutic efficacy of quinoline-based drugs by improving their solubility, bioavailability, and targeted delivery. The development of quinoline-based drug delivery systems is an emerging area of research with the potential to overcome some of the limitations of conventional drug administration.

The use of nanocatalysts in the synthesis of quinolines is already a significant step towards greener and more efficient production. nih.gov This synergy between nanotechnology and quinoline chemistry can be extended to the formulation and delivery of these compounds. For instance, encapsulating quinoline derivatives within nanoparticles could protect the drug from degradation, control its release profile, and facilitate its accumulation at the target site, thereby increasing its therapeutic index and reducing off-target side effects.

While direct research on nanomedicine formulations specifically for 7-Bromo-4-chloro-3-nitroquinoline is not yet widely published, the broader field of quinoline-based nanomedicine provides a strong foundation. The principles of using nanocarriers to improve the delivery of other quinoline compounds can be applied to this specific molecule. Future research in this area would likely involve the design and characterization of various nanoparticle systems, such as liposomes, polymeric nanoparticles, or metallic nanoparticles, loaded with this compound or its derivatives. The evaluation of their in vitro and in vivo efficacy and safety would be crucial steps in translating these nanomedicine approaches to clinical applications. The development of such advanced drug delivery systems could unlock the full therapeutic potential of quinoline-based compounds. nih.gov

Addressing Regulatory Considerations and Environmental Impact of Quinoline Production

As the research and application of quinoline derivatives expand, it is imperative to address the associated regulatory considerations and environmental impact. Regulatory bodies in various countries have begun to assess the risks posed by quinoline and its related compounds.

For example, under the Canadian Environmental Protection Act, 1999, quinoline has been assessed and found to pose a risk to both the environment and human health. canada.ca It is recognized as a persistent substance, though its potential for bioaccumulation is considered low. canada.ca Such assessments have led to the implementation of risk management approaches and Significant New Activity (SNAc) provisions to control the use and release of quinoline. canada.ca

The U.S. Environmental Protection Agency (EPA) has also compiled toxicological reviews of quinoline, noting its use as an intermediate in manufacturing and its potential for human exposure through sources like cigarette smoke. epa.gov The EPA highlights that quinoline can be released into the environment through industrial emissions and wastewater from processes involving coal, petroleum, and shale oil. epa.gov

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for verifying the purity of 7-bromo-4-chloro-3-nitroquinoline?

  • Methodological Answer : The compound’s structure (C₉H₄BrClN₂O₂) includes bromo, chloro, and nitro substituents on the quinoline backbone. Purity verification typically employs HPLC (≥98% purity, as per synthetic standards ), complemented by 1^1H/13^13C NMR for functional group confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺ at m/z 302.90) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A stepwise approach is typical:

Halogenation : Bromination at position 7 and chlorination at position 4 of the quinoline core using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperatures .

Nitration : Introduce the nitro group at position 3 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
Intermediate characterization via TLC and IR spectroscopy ensures regioselectivity .

Q. How do solvent systems and temperature influence crystallization of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during synthesis, while gradual cooling in ethanol/water mixtures promotes high-purity crystals. Storage at 0–6°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, NO₂) impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the quinoline ring, reducing electrophilic substitution but enabling Suzuki-Miyaura coupling at position 7 (bromo site) with Pd catalysts. Chlorine at position 4 may sterically hinder meta-substitution. DFT calculations or Hammett parameters can predict reactivity trends .

Q. What strategies mitigate competing by-products during nitration of bromo-chloro quinoline precursors?

  • Methodological Answer : Competing nitration at positions 5 or 6 is minimized by:

  • Using low temperatures (≤10°C) to slow reaction kinetics.
  • Pre-complexation with Lewis acids (e.g., BF₃) to direct nitration to position 3 .
    Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Q. How can conflicting NMR data for nitroquinoline derivatives be resolved?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., aromatic proton splitting patterns) arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and compare with computational NMR predictions (e.g., ACD/Labs or Gaussian). X-ray crystallography provides definitive structural validation .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : The nitro group facilitates reduction to amino derivatives for kinase inhibitor development, while bromo/chloro substituents enable functionalization via click chemistry. In vitro assays (e.g., cytotoxicity screening) require careful handling due to potential photodegradation .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 151–152°C vs. 31–33°C ) stem from polymorphism or impurities. Differential scanning calorimetry (DSC) and recrystallization in multiple solvents (e.g., acetonitrile vs. toluene) can identify stable polymorphs .

Q. How to address discrepancies in synthetic yields for halogenation steps?

  • Methodological Answer : Lower yields (e.g., 60% vs. 85% ) may arise from incomplete bromination due to moisture-sensitive reagents. Anhydrous conditions (e.g., Schlenk line) and real-time monitoring via GC-MS improve reproducibility.

Tables of Key Data

Property Value Reference
Molecular FormulaC₉H₄BrClN₂O₂
CAS Number723280-98-6
Purity (HPLC)≥95%
Recommended Storage0–6°C, inert atmosphere
Typical Synthetic Yield70–85% (post-column purification)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.